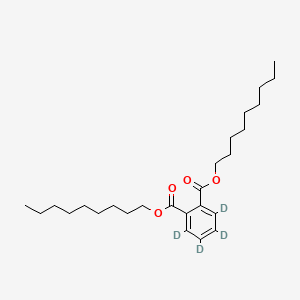

Di-n-nonyl phthalate-3,4,5,6-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O4/c1-3-5-7-9-11-13-17-21-29-25(27)23-19-15-16-20-24(23)26(28)30-22-18-14-12-10-8-6-4-2/h15-16,19-20H,3-14,17-18,21-22H2,1-2H3/i15D,16D,19D,20D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROMNWUQASBTFM-BFNLLCNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCCCCC)C(=O)OCCCCCCCCC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101334671 | |

| Record name | Dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101334671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202865-43-7 | |

| Record name | Dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101334671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1202865-43-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Di-n-nonyl phthalate-3,4,5,6-d4 (CAS: 1202865-43-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Di-n-nonyl phthalate-3,4,5,6-d4, a deuterated stable isotope-labeled internal standard crucial for accurate quantification in analytical chemistry.

Core Compound Properties

This compound is the deuterium-labeled form of Di-n-nonyl phthalate (B1215562), a high molecular weight phthalate ester. Its primary application in research is as an internal standard for isotope dilution mass spectrometry (IDMS), a highly accurate analytical technique for quantifying chemical substances. The introduction of four deuterium (B1214612) atoms on the benzene (B151609) ring creates a mass shift, allowing for its differentiation from the unlabeled analyte by mass spectrometry while maintaining nearly identical chemical and physical properties.

Physicochemical and Isotopic Data

| Property | Value |

| CAS Number | 1202865-43-7 |

| Molecular Formula | C₂₆D₄H₃₈O₄ |

| Molecular Weight | 422.63 g/mol |

| Isotopic Purity | ≥ 98 atom % D |

| Chemical Purity (Assay) | ≥ 98% (CP) |

| Form | Liquid |

| Boiling Point | 279-287 °C (lit.) |

| Density | 0.99 g/mL at 25 °C |

| Mass Shift | M+4 |

Chemical Identifiers

| Identifier | Value |

| Synonyms | Phthalic acid, bis-n-nonyl ester D4, Dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |

| InChI Key | DROMNWUQASBTFM-BFNLLCNMSA-N |

| SMILES String | [2H]c1c([2H])c([2H])c(C(=O)OCCCCCCCCC)c(c1[2H])C(=O)OCCCCCCCCC |

Synthesis Pathway

Caption: Plausible synthesis of this compound.

Experimental Protocols: Isotope Dilution Mass Spectrometry

This compound is ideally suited as an internal standard for the quantification of Di-n-nonyl phthalate in various matrices, such as food contact materials, environmental samples, and biological fluids. The following provides a generalized experimental protocol for its use in Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of Isotope Dilution

Isotope dilution is a powerful technique for quantitative analysis. A known amount of the isotopically labeled standard (this compound) is added to the sample containing the unlabeled analyte (Di-n-nonyl phthalate) at the beginning of the sample preparation process. The labeled and unlabeled compounds exhibit nearly identical chemical behavior during extraction, cleanup, and analysis. Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometric signals of the analyte and the internal standard, the concentration of the analyte in the original sample can be accurately determined.

General GC-MS Protocol for Phthalate Analysis

This protocol is a general guideline and may require optimization for specific matrices and instrumentation.

3.2.1. Reagents and Materials

-

Solvents: HPLC or residue analysis grade n-hexane, acetone, dichloromethane (B109758).

-

Standards: Di-n-nonyl phthalate analytical standard, this compound internal standard solution (e.g., 100 µg/mL in methanol).

-

Apparatus: Glassware (e.g., volumetric flasks, centrifuge tubes, vials) thoroughly cleaned to avoid phthalate contamination. It is recommended to heat glassware at 400°C for at least 2 hours.

3.2.2. Sample Preparation

-

Spiking: To a known quantity of the sample (e.g., 1 gram of a solid matrix or 10 mL of a liquid matrix), add a precise volume of the this compound internal standard solution to achieve a concentration comparable to the expected analyte concentration.

-

Extraction:

-

Solid Samples (e.g., food packaging): Perform solvent extraction using a suitable solvent like a mixture of dichloromethane and hexane. Sonication can be used to improve extraction efficiency.

-

Liquid Samples (e.g., beverages, water): Perform liquid-liquid extraction with a non-polar solvent such as n-hexane.

-

-

Cleanup (if necessary): For complex matrices, a cleanup step using solid-phase extraction (SPE) with a sorbent like Florisil may be required to remove interfering compounds.

-

Concentration and Reconstitution: Evaporate the extract to a smaller volume under a gentle stream of nitrogen and reconstitute in a suitable solvent for GC-MS analysis (e.g., ethyl acetate).

3.2.3. GC-MS Analysis

-

Gas Chromatograph (GC):

-

Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is commonly used for phthalate analysis.

-

Inlet: Splitless injection is typically used for trace analysis.

-

Oven Temperature Program: A temperature gradient is employed to separate the phthalates. A typical program might start at a lower temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 300°C), and hold for a few minutes.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Ionization (EI) at 70 eV is standard.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is used for enhanced sensitivity and selectivity.

-

Monitored Ions:

-

Di-n-nonyl phthalate (Analyte): Quantifier and qualifier ions are selected from its mass spectrum. A common fragment ion for many phthalates is m/z 149 (protonated phthalic anhydride). Other characteristic ions should be used for confirmation.

-

This compound (Internal Standard): The corresponding ions with a +4 mass shift are monitored (e.g., m/z 153).

-

-

3.2.4. Quantification

A calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of the unlabeled Di-n-nonyl phthalate and a constant concentration of the this compound internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of the analyte in the unknown sample is then determined from this calibration curve using the measured peak area ratio.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflows and principles discussed.

Caption: Isotope Dilution GC-MS Workflow for Phthalate Analysis.

Caption: Logical Relationship in Isotope Dilution Mass Spectrometry.

Safety and Handling

-

Storage: Store in a cool, dry place.

-

Handling: Handle in accordance with good laboratory practices. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

This technical guide provides a comprehensive overview of this compound for its application in research and analytical settings. For specific applications, further method development and validation are essential.

Di-n-nonyl phthalate-3,4,5,6-d4 molecular weight

An In-depth Technical Guide on Di-n-nonyl Phthalate-3,4,5,6-d4

This technical guide provides comprehensive information on this compound, a deuterated stable isotope-labeled compound. It is primarily intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize internal standards for quantitative analysis. This document covers the molecule's properties, its critical role in analytical methodologies, and a detailed experimental protocol for its application.

Core Compound Specifications

This compound is the deuterated form of Di-n-nonyl phthalate (B1215562) (DnNP), a plasticizer belonging to the phthalate ester family. The incorporation of four deuterium (B1214612) atoms onto the benzene (B151609) ring provides a distinct mass shift, making it an ideal internal standard for isotope dilution mass spectrometry techniques. This allows for the accurate quantification of DnNP and other phthalates in various matrices by correcting for sample loss during preparation and instrumental variability.

Physicochemical Data

The fundamental properties of this compound are summarized in the table below. These values are crucial for method development, particularly in chromatography and mass spectrometry.

| Property | Value |

| Molecular Weight | 422.63 g/mol [1][2][3][4] |

| Molecular Formula | C₂₆H₃₈D₄O₄[1][2][4] |

| CAS Number | 1202865-43-7[1][5] |

| Unlabeled CAS Number | 84-76-4[1][5] |

| Isotopic Purity | Typically ≥98 atom % D[2][3] |

| Chemical Purity | Typically ≥98%[2][3] |

| Appearance | Liquid / Clear Yellow Oil[2][4] |

| Density | ~0.99 g/mL at 25 °C[2] |

| Boiling Point | 279-287 °C (for unlabeled compound)[2] |

| Storage Conditions | Room temperature[5] |

Application in Analytical Chemistry

The primary application of this compound is as an internal standard (IS) in isotope dilution analysis, a highly precise method for quantifying trace-level analytes. This technique is extensively used in environmental monitoring, food safety testing, and toxicology studies to measure human exposure to phthalates.

Phthalates are ubiquitous environmental contaminants due to their widespread use as plasticizers in materials like PVC.[1] Because they are not chemically bound to the polymer matrix, they can leach into food, beverages, and the environment. Regulatory bodies worldwide have restricted the levels of certain phthalates in consumer products, necessitating sensitive and accurate analytical methods for their determination.

Gas chromatography coupled with mass spectrometry (GC-MS) is the most common technique for phthalate analysis.[1] The use of a stable isotope-labeled internal standard like this compound is crucial for achieving high accuracy and precision, as it effectively compensates for matrix effects and variations during the analytical process.

Experimental Protocol: Quantification of Phthalates in Food Contact Materials

This section details a representative experimental protocol for the quantification of Di-n-nonyl phthalate and other phthalates in plastic food packaging using GC-MS and this compound as an internal standard.

Materials and Reagents

-

Solvents: Dichloromethane, Hexane, Methanol (High purity, suitable for GC-MS analysis)

-

Standards: Analytical standards of target phthalates.

-

Internal Standard (IS): this compound solution of known concentration.

-

Apparatus: Glassware (volumetric flasks, vials, syringes), sonicator, centrifuge, evaporator (e.g., nitrogen stream). Note: To avoid phthalate contamination, the use of plastic labware should be strictly avoided.

Sample Preparation and Extraction

-

Sample Collection: Accurately weigh approximately 100 mg of the plastic food packaging material and cut it into small pieces.

-

Spiking: Add a known amount of the this compound internal standard solution to the sample.

-

Extraction: Add 10 mL of an appropriate solvent mixture (e.g., 4:1 hexane:ethyl acetate) to the vial containing the sample. Sonicate the mixture at 60°C for 30 minutes to facilitate the extraction of phthalates from the plastic matrix.

-

Concentration: Carefully transfer the solvent extract to a clean tube. Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in 1 mL of fresh solvent. Centrifuge the solution for 10 minutes at 10,000 rpm to pellet any suspended particles.

-

Analysis: Transfer the supernatant to an autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890A GC System or equivalent.

-

Mass Spectrometer: Agilent 5975C GC/MSD, 7000B Triple Quadrupole GC/MS, or equivalent.

-

Column: A low-polarity column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm) is commonly used.

-

Injection: 1 µL splitless injection at 300 °C.

-

Carrier Gas: Helium at a constant flow of 2 mL/min.

-

Oven Program: Initial temperature of 50°C for 1 minute, ramp at 20°C/min to 320°C, and hold for 2.5 minutes.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity.

-

Ions to Monitor: Monitor characteristic ions for each target phthalate and the internal standard. For Di-n-nonyl phthalate, the unlabeled compound often shows a prominent fragment ion at m/z 149. For the deuterated standard, the corresponding fragment or molecular ion with a +4 mass shift would be monitored.

-

Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of the target phthalates and a constant concentration of the internal standard.

-

Ratio Calculation: For each standard and sample, calculate the ratio of the peak area of the analyte to the peak area of the internal standard (this compound).

-

Quantification: Plot the peak area ratio against the analyte concentration for the calibration standards to generate a calibration curve. Use the equation of the line from the linear regression to calculate the concentration of each phthalate in the prepared samples.

Workflow Visualization

The following diagram illustrates the general workflow for the quantification of phthalates using GC-MS with an isotope-labeled internal standard.

References

Technical Guide: Synthesis and Characterization of Di-n-nonyl Phthalate-3,4,5,6-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Di-n-nonyl phthalate-3,4,5,6-d4, a deuterated internal standard crucial for accurate quantification of Di-n-nonyl phthalate (B1215562) in various matrices. This document outlines the synthetic pathway, detailed experimental protocols, and analytical characterization methods.

Compound Information

This compound is a stable isotope-labeled form of Di-n-nonyl phthalate, a widely used plasticizer. The incorporation of four deuterium (B1214612) atoms on the aromatic ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods.

Table 1: General and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Dinonyl Phthalate-d4; Dinonyl 3,4,5,6-Tetradeuteriobenzene-1,2-Dicarboxylate |

| CAS Number | 1202865-43-7[1] |

| Chemical Formula | C₂₆H₃₈D₄O₄ |

| Molecular Weight | 422.63 g/mol [2] |

| Isotopic Purity | ≥98 atom % D |

| Chemical Purity | ≥98% (CP)[2] |

| Form | Liquid[2] |

| Boiling Point | 279-287 °C (lit.)[2] |

| Density | 0.99 g/mL at 25 °C[2] |

Synthesis

The synthesis of this compound is a two-step process that begins with the preparation of deuterated phthalic anhydride (B1165640), followed by its esterification with n-nonyl alcohol.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Phthalic Anhydride-d4 from o-Xylene-d10

This procedure is based on the general method for the oxidation of o-xylene.

-

Reaction: Catalytic oxidation of o-xylene-d10.

-

Starting Material: o-Xylene-d10.

-

Catalyst: Vanadium pentoxide (V₂O₅) on a silica (B1680970) or alumina (B75360) support.

-

Procedure:

-

A stream of o-xylene-d10 vapor is mixed with an excess of preheated air.

-

The mixture is passed through a fixed-bed reactor containing the V₂O₅ catalyst.

-

The reaction is highly exothermic and the temperature is maintained between 350-400°C.

-

The gaseous product stream is cooled, and the crude phthalic anhydride-d4 sublimes and is collected.

-

The crude product is purified by sublimation or recrystallization.

-

Step 2: Esterification of Phthalic Anhydride-d4 with n-Nonyl Alcohol

This protocol is adapted from general esterification procedures for phthalic anhydride.

-

Reaction: Fischer-Speier esterification.

-

Starting Materials: Phthalic anhydride-d4 and n-nonyl alcohol.

-

Catalyst: A strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine phthalic anhydride-d4 (1 molar equivalent), n-nonyl alcohol (2.2 molar equivalents), and a catalytic amount of p-TSA (0.02 molar equivalents) in a suitable solvent such as toluene.

-

Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when the theoretical amount of water has been collected.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

Characterization

A combination of spectroscopic and chromatographic techniques is employed to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Characterization Workflow

Caption: Analytical workflow for the characterization of the final product.

Analytical Data and Experimental Protocols

Table 2: Summary of Analytical Characterization

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural Confirmation | Absence of signals in the aromatic region (δ 7.5-7.8 ppm). Presence of signals corresponding to the nonyl chains. |

| ¹³C NMR | Structural Confirmation | Presence of signals for the carbonyl carbons and the aliphatic carbons of the nonyl chains. |

| Mass Spectrometry (MS) | Molecular Weight and Isotopic Enrichment | Molecular ion peak [M]⁺ at m/z 422.63. Characteristic fragment ion at m/z 153 (deuterated phthalic anhydride fragment). |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | A single major peak indicating high purity. |

| Infrared (IR) Spectroscopy | Functional Group Identification | Strong C=O stretching vibration around 1730 cm⁻¹. C-O stretching vibrations around 1280 and 1120 cm⁻¹. |

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: 400 MHz NMR Spectrometer.

-

Solvent: Chloroform-d (CDCl₃).

-

Procedure:

-

Dissolve approximately 10-20 mg of the sample in 0.6 mL of CDCl₃.

-

Acquire ¹H and ¹³C NMR spectra.

-

-

Expected ¹H NMR Data:

-

δ 4.25 (t, 4H, -COOCH₂-)

-

δ 1.70 (m, 4H, -COOCH₂CH₂-)

-

δ 1.2-1.4 (m, 24H, -(CH₂)₆-)

-

δ 0.88 (t, 6H, -CH₃)

-

Note: The absence of signals in the aromatic region (around 7.5-7.8 ppm) confirms the deuteration of the phthalate ring.

-

-

Expected ¹³C NMR Data:

-

δ 167.5 (C=O)

-

δ 132.0 (aromatic C-CO, deuterated)

-

δ 65.5 (-COOCH₂-)

-

δ 31.8, 29.5, 29.3, 29.2, 26.1, 22.7 (aliphatic CH₂)

-

δ 14.1 (-CH₃)

-

Mass Spectrometry (MS)

-

Instrument: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Procedure:

-

Dissolve the sample in a suitable solvent (e.g., dichloromethane).

-

Inject an appropriate volume into the GC-MS system.

-

Acquire the mass spectrum.

-

-

Expected Fragmentation Pattern:

-

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 422.63.

-

A prominent fragment ion at m/z 153, corresponding to the deuterated phthalic anhydride moiety [C₈D₄O₃]⁺, is a key diagnostic peak.

-

Other fragments corresponding to the loss of the nonyl chains will also be present.

-

High-Performance Liquid Chromatography (HPLC)

-

Instrument: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 95:5 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 230 nm.

-

Procedure:

-

Prepare a standard solution of the sample in the mobile phase.

-

Inject the solution into the HPLC system.

-

Monitor the elution profile to determine the purity.

-

Conclusion

This technical guide provides a detailed framework for the synthesis and comprehensive characterization of this compound. The outlined protocols are based on established chemical principles and analytical methodologies. Adherence to these procedures will enable researchers and scientists to produce and verify this critical internal standard for use in a variety of analytical applications, particularly in the fields of environmental monitoring, food safety, and toxicology, where accurate quantification of phthalates is paramount.

References

Technical Guide: Di-n-nonyl phthalate-3,4,5,6-d4 Certified Reference Material

This technical guide provides a comprehensive overview of the analytical data and certification of Di-n-nonyl phthalate-3,4,5,6-d4, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based analytical methods. This document is intended for researchers, scientists, and professionals in the fields of drug development, environmental analysis, and materials science who require high-purity, certified reference materials.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound as a certified reference material, compiled from various suppliers.

Table 1: General Properties and Identification

| Parameter | Value | Reference |

| Chemical Name | This compound | [1][2][3][4] |

| Synonyms | Phthalic acid, bis-n-nonyl ester d4; Dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | [1][3] |

| CAS Number | 1202865-43-7 | [1][2][3][4] |

| Unlabelled CAS No. | 84-76-4 | [1][4] |

| Chemical Formula | C₂₆D₄H₃₈O₄ | |

| Molecular Weight | 422.63 g/mol ; 422.64 g/mol | [3][4] |

| Form | Liquid |

Table 2: Purity and Composition

| Parameter | Value | Reference |

| Assay (Purity) | 98% (CP) | |

| Isotopic Purity | 98 atom % D; 99 atom % D | [4] |

| Isotopic Enrichment | 99 atom % D | [4] |

| Mass Shift | M+4 | |

| Matrix | 100 µg/mL in Methanol (B129727) | [2] |

Table 3: Physical and Chemical Properties

| Parameter | Value | Reference |

| Boiling Point | 279-287 °C (lit.) | |

| Density | 0.99 g/mL at 25 °C | |

| Storage Condition | Ambient (>5 °C); 2-8°C Refrigerator; Room temperature | [2][3][4] |

| Stability | Stable under recommended storage conditions. Re-analysis recommended after three years. | [4] |

Experimental Protocols

While detailed, step-by-step experimental protocols for the analysis of this compound are not publicly available in the provided search results, a general analytical workflow for the certification and use of such a standard can be outlined. This typically involves chromatographic separation followed by mass spectrometric detection.

General Analytical Workflow for Purity Assessment and Quantification:

-

Sample Preparation: The certified reference material (CRM) is accurately diluted in a suitable solvent, such as methanol or acetonitrile (B52724), to a known concentration. For use as an internal standard, a specific amount is spiked into the sample matrix being analyzed.

-

Chromatographic Separation: A high-performance liquid chromatography (HPLC) or gas chromatography (GC) system is used to separate the analyte of interest from potential impurities.

-

HPLC: A C18 reversed-phase column is commonly employed with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol) containing a modifier like ammonium (B1175870) acetate.

-

GC: A capillary column with a suitable stationary phase is used, and the sample is introduced via an appropriate injection technique (e.g., split/splitless). The oven temperature is programmed to ensure optimal separation.

-

-

Mass Spectrometric Detection: A mass spectrometer (MS), often a tandem mass spectrometer (MS/MS), is used for detection and quantification.

-

Ionization: Electrospray ionization (ESI) is common for HPLC-MS, while electron ionization (EI) is typical for GC-MS.

-

Detection: The mass spectrometer is operated in a specific mode, such as Multiple Reaction Monitoring (MRM), to monitor the transition of the protonated molecule to a product ion, ensuring high selectivity and sensitivity. For Di-n-nonyl phthalate, this would involve monitoring the specific mass-to-charge ratio (m/z) of the deuterated parent ion and a characteristic fragment ion.

-

-

Data Analysis: The purity of the CRM is determined by integrating the peak area of the analyte and any impurities detected. When used as an internal standard, the ratio of the peak area of the native analyte to the deuterated standard is used to calculate the concentration of the analyte in the sample.

Visualizations

The following diagrams illustrate the typical information hierarchy on a Certificate of Analysis and a general workflow for the analytical certification of a chemical standard.

Caption: Structure of a typical Certificate of Analysis.

Caption: General workflow for analytical certification.

References

Commercial suppliers of Di-n-nonyl phthalate-3,4,5,6-d4

An In-depth Technical Guide to Commercial Sourcing of Di-n-nonyl Phthalate-3,4,5,6-d4

This guide serves as a technical resource for researchers, scientists, and professionals in drug development, providing detailed information on the commercial availability and technical specifications of this compound. This deuterated analog is a critical internal standard for the accurate quantification of Di-n-nonyl phthalate (B1215562) in various matrices.

Commercial Suppliers and Product Specifications

This compound is available from several specialized chemical suppliers. The following table summarizes the key quantitative data from various commercial sources to facilitate comparison.

| Supplier | Product Code/Catalog # | CAS Number | Molecular Weight ( g/mol ) | Chemical Formula | Isotopic Purity/Enrichment | Notes |

| Sigma-Aldrich | - | - | 422.63 | C₂₆D₄H₃₈O₄ | 98 atom % D | Assay: 98% (CP) |

| LGC Standards | TRC-A634908[1] | 1202865-43-7[1] | 422.3334[1] | - | - | Unlabelled CAS: 84-76-4[1] |

| AccuStandard | PHTH-D4-013S[2] | 1202865-43-7[2] | - | - | - | Provided as a certified reference material at 100 µg/mL in Methanol[2] |

| CDN Isotopes | D-6827[3] | 1202865-43-7[3] | 422.64[3] | C₆D₄[COO(CH₂)₈CH₃]₂[3] | 99 atom % D[3] | Unlabelled CAS: 84-76-4[3] |

| Pharmaffiliates | PA PST 010950[4] | 1202865-43-7[4] | 422.64[4] | C₂₆H₃₈D₄O₄[4] | - | - |

| Fisher Scientific | 30313599 | - | - | - | - | Supplier is CDN Isotopes |

Representative Experimental Protocol: Quantification of Di-n-nonyl Phthalate in a Sample Matrix using GC-MS and an Internal Standard

The following is a generalized methodology for the use of this compound as an internal standard for the quantification of its non-deuterated counterpart in a given sample. This protocol is representative and may require optimization based on the specific matrix and instrumentation.

1. Objective: To accurately quantify the concentration of Di-n-nonyl phthalate in a sample using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.

2. Materials:

- Di-n-nonyl phthalate standard

- This compound (Internal Standard, IS)

- High purity solvents (e.g., hexane, dichloromethane)

- Sample for analysis

- GC-MS system

3. Procedure:

Visualizations

The following diagrams illustrate key logical and experimental workflows.

Caption: Relationship between the analyte and its deuterated internal standard.

Caption: Experimental workflow for sample analysis using an internal standard.

References

Stability and Storage of Di-n-nonyl Phthalate-3,4,5,6-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Di-n-nonyl phthalate-3,4,5,6-d4, a deuterated internal standard crucial for accurate quantification in various analytical studies. Proper handling and storage are paramount to ensure its chemical integrity and isotopic purity over time.

Summary of Storage and Stability

This compound is a stable compound when stored under appropriate conditions. The primary considerations for maintaining its stability are temperature and protection from atmospheric contaminants. While specific quantitative stability data under various stress conditions are not extensively available in the public domain, general guidelines from manufacturers and related literature provide a strong basis for ensuring its long-term viability.

Recommended Storage Conditions

To ensure the longevity and reliability of this compound, the following storage conditions are recommended. These are compiled from various supplier and safety data sheets.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) or Ambient (>5°C) | Lower temperatures slow down potential degradation processes. Storing in a solution, for example in methanol, at ambient temperatures greater than 5°C is also cited.[1] For neat material, refrigeration is a common recommendation. |

| Atmosphere | Handle under an inert atmosphere (e.g., nitrogen or argon) | Minimizes the risk of oxidation or hydrolysis, which are potential degradation pathways for phthalate (B1215562) esters. |

| Container | Tightly sealed, light-resistant container | Prevents contamination from moisture and air, and protects the compound from potential photodegradation. |

| Form | Neat (as supplied) or in a suitable solvent | If supplied as a solid or oil, store in its original container. If in solution, ensure the solvent is of high purity and compatible. |

Note: It is recommended to re-analyze the chemical purity of the compound after three years to ensure it remains within the required specifications for its intended use.[2]

Potential Degradation Pathways

While specific studies on the degradation of this compound under storage conditions are limited, the general degradation pathways for phthalate esters are well-understood and primarily involve hydrolysis. In an environmental context, photodegradation and biodegradation are also significant. However, in a controlled laboratory setting, hydrolysis is the main chemical degradation route to consider.

The ester linkages in phthalates can be hydrolyzed to form the corresponding monoester and alcohol, and eventually phthalic acid. This process is catalyzed by the presence of acids or bases and can be accelerated by elevated temperatures. Storing the compound in a dry, inert atmosphere and at a controlled temperature minimizes this risk.

Logical Workflow for Storage and Handling

The following diagram illustrates the key decision points and procedures for the proper storage and handling of this compound to maintain its stability.

Experimental Protocols

Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the chemical purity of this compound and identify any potential degradation products.

Materials:

-

This compound sample

-

High-purity solvent (e.g., hexane, ethyl acetate, or methanol)

-

Volumetric flasks and pipettes

-

GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Procedure:

-

Standard Preparation:

-

Accurately prepare a stock solution of the this compound standard in the chosen solvent at a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions to create a series of calibration standards at different concentrations.

-

-

Sample Preparation:

-

If the sample is a neat substance, accurately weigh a small amount and dissolve it in the chosen solvent to a known concentration.

-

If the sample is already in solution, it may be diluted if necessary to fall within the calibration range.

-

-

GC-MS Analysis:

-

Set up the GC-MS instrument with an appropriate temperature program for the injector, oven, and transfer line. A typical starting oven temperature could be around 100°C, ramping up to 300°C.

-

Set the mass spectrometer to scan a suitable mass range (e.g., m/z 50-500) or to monitor specific ions characteristic of this compound and its potential degradation products (e.g., the mono-n-nonyl phthalate-d4).

-

Inject the calibration standards to generate a calibration curve.

-

Inject the sample solution.

-

-

Data Analysis:

-

Integrate the peak area of the this compound in the sample chromatogram.

-

Calculate the concentration of the compound in the sample using the calibration curve.

-

The purity can be determined by comparing the area of the main peak to the total area of all peaks in the chromatogram (area percent method).

-

Examine the chromatogram for the presence of any new peaks that may indicate degradation products. Mass spectral analysis can be used to identify these impurities.

-

Stability Study Design (General):

To perform a formal stability study, the above purity assessment protocol would be applied to samples stored under different conditions over a set period.

-

Long-Term Stability: Store aliquots of the compound at the recommended storage condition (e.g., 2-8°C) and test at regular intervals (e.g., 0, 3, 6, 9, 12, 24, and 36 months).

-

Accelerated Stability: To predict long-term stability, store aliquots at elevated temperatures (e.g., 25°C, 40°C) and test at more frequent intervals (e.g., 0, 1, 3, and 6 months).

The results from these studies would provide quantitative data on the degradation rate of the compound under different conditions, allowing for a more precise determination of its shelf life.

Conclusion

This compound is a stable compound when handled and stored correctly. Adherence to the recommended storage conditions, particularly temperature control and the use of an inert atmosphere, is critical for maintaining its integrity. Regular purity checks, especially after extended periods of storage, are essential to ensure the continued accuracy and reliability of analytical results obtained using this important internal standard. Further long-term and accelerated stability studies would be beneficial to establish a more detailed and quantitative understanding of its stability profile.

References

Methodological & Application

Application Note: High-Sensitivity GC-MS Analysis of Phthalates in Consumer Products Using Di-n-nonyl phthalate-3,4,5,6-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalates, a class of synthetic chemicals, are widely used as plasticizers to enhance the flexibility and durability of plastics, particularly polyvinyl chloride (PVC).[1] They are present in a vast array of consumer and industrial products, including food packaging, medical devices, toys, and personal care products.[1] Due to their weak chemical bonds with the polymer matrix, phthalates can easily leach into the environment, leading to widespread human exposure.[1] Growing concerns about their potential adverse health effects, including their classification as endocrine-disrupting chemicals (EDCs), have prompted regulatory bodies worldwide to establish stringent limits on their presence in consumer goods.[1]

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely adopted technique for the identification and quantification of phthalates.[1] However, the complexity of sample matrices and the potential for analyte loss during sample preparation can pose significant challenges to achieving accurate and reproducible results.[1] The use of a deuterated internal standard, such as Di-n-nonyl phthalate-3,4,5,6-d4, is a highly effective strategy to overcome these challenges.[1] This internal standard closely mimics the chemical and physical properties of the target phthalates, allowing for reliable correction of variations in extraction efficiency and instrument response. This application note provides a detailed protocol for the GC-MS analysis of common phthalates in plastic materials using this compound as an internal standard.

Quantitative Data Summary

The following tables summarize the key quantitative data for the GC-MS analysis of common phthalates.

Table 1: GC-MS Retention Times and Characteristic Ions for Selected Phthalates and Internal Standard

| Compound | Abbreviation | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Dimethyl phthalate (B1215562) | DMP | ~4.2 | 163 | 194 | 77 |

| Diethyl phthalate | DEP | ~4.5 | 149 | 177 | 222 |

| Diisobutyl phthalate | DIBP | ~5.2 | 149 | 223 | 205 |

| Di-n-butyl phthalate | DBP | ~5.5 | 149 | 223 | 205 |

| Benzyl butyl phthalate | BBP | ~7.0 | 149 | 91 | 206 |

| Di(2-ethylhexyl) phthalate | DEHP | ~7.9 | 149 | 167 | 279 |

| Di-n-octyl phthalate | DNOP | ~8.8 | 149 | 279 | 113 |

| Diisononyl phthalate | DINP | ~9.3-10.3 | 293 | 149 | 167 |

| Diisodecyl phthalate | DIDP | ~9.8-10.7 | 307 | 149 | 167 |

| This compound (Internal Standard) | DN P-d4 | ~9.8 | 153 | 297 | 167 |

Retention times are approximate and may vary depending on the specific GC column and conditions.

Table 2: Method Detection Limits (MDL) and Method Quantitation Limits (MQL) for Selected Phthalates

| Compound | MDL (µg/L) | MQL (µg/L) |

| Dimethyl phthalate (DMP) | 0.03 | 0.10 |

| Diethyl phthalate (DEP) | 0.03 | 0.10 |

| Di-n-butyl phthalate (DBP) | 0.05 | 0.17 |

| Benzyl butyl phthalate (BBP) | 0.04 | 0.13 |

| Di(2-ethylhexyl) phthalate (DEHP) | 0.10 | 0.33 |

| Di-n-octyl phthalate (DNOP) | 0.08 | 0.27 |

| Diisononyl phthalate (DINP) | 0.3 | 1.0 |

| Diisodecyl phthalate (DIDP) | 0.3 | 1.0 |

MDL and MQL values are estimates and can vary based on the sample matrix and instrument sensitivity.

Experimental Protocols

Materials and Reagents

-

Solvents: Dichloromethane (B109758) (DCM), Hexane (B92381), Acetone (B3395972) (HPLC grade or equivalent)

-

Standards: Certified reference standards of target phthalates (e.g., DMP, DEP, DBP, BBP, DEHP, DNOP, DINP, DIDP)

-

Internal Standard: this compound (DN P-d4)

-

Apparatus: Glassware (volumetric flasks, pipettes, vials with PTFE-lined caps), analytical balance, ultrasonic bath, centrifuge, syringe filters (0.45 µm PTFE). All glassware should be thoroughly cleaned and rinsed with acetone and hexane to avoid phthalate contamination.

Preparation of Standard Solutions

-

Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

-

Phthalate Stock Solution (100 µg/mL each): Prepare a mixed stock solution containing all target phthalates at a concentration of 100 µg/mL each in dichloromethane.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the phthalate stock solution with dichloromethane to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL). Spike each calibration standard with the internal standard stock solution to a final concentration of 10 µg/mL of DN P-d4.

Sample Preparation Protocol (for Plastic Materials)

-

Sample Comminution: Cut the plastic sample into small pieces (approximately 2x2 mm).

-

Weighing: Accurately weigh approximately 0.5 g of the cut plastic sample into a glass centrifuge tube.

-

Internal Standard Spiking: Add a known amount of the this compound internal standard stock solution to the sample.

-

Solvent Extraction: Add 10 mL of dichloromethane to the centrifuge tube.

-

Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes to facilitate the extraction of phthalates.

-

Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the polymer residue.

-

Filtration: Carefully transfer the supernatant to a clean glass vial, passing it through a 0.45 µm PTFE syringe filter.

-

Analysis: The filtered extract is now ready for GC-MS analysis.

GC-MS Instrumental Conditions

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

-

Injector: Split/splitless injector

-

Injection Volume: 1 µL

-

Injector Temperature: 280 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 1 minute

-

Ramp 1: 20 °C/min to 220 °C

-

Ramp 2: 5 °C/min to 300 °C, hold for 5 minutes

-

-

MSD Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Experimental Workflow Diagram

Caption: Workflow for GC-MS analysis of phthalates.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of phthalates in complex matrices by GC-MS. This approach effectively compensates for variations in sample preparation and instrument response, leading to improved accuracy and precision. The detailed protocols and data presented in this application note offer a comprehensive guide for researchers, scientists, and professionals in drug development to implement this methodology for the sensitive and accurate determination of phthalates in consumer products and other relevant materials.

References

Application Notes and Protocols for Phatalate Analysis Using Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalates, or phthalate (B1215562) esters, are synthetic chemicals widely utilized as plasticizers to impart flexibility, durability, and transparency to various plastics, most notably polyvinyl chloride (PVC).[1] Their prevalence in a multitude of consumer and industrial goods—including food packaging, medical devices, toys, and personal care products—results in widespread human exposure through ingestion, inhalation, and dermal contact.[1] Growing concerns over their potential as endocrine-disrupting chemicals (EDCs) have prompted regulatory bodies to establish limits on their presence in many products.[1][2]

The accurate and precise quantification of phthalates is challenging due to their ubiquitous nature, which can lead to sample contamination, and the complexity of sample matrices that can cause analyte loss or signal suppression during analysis.[1] A robust and reliable approach to overcome these challenges is the use of isotope dilution mass spectrometry, which involves spiking samples with deuterated internal standards prior to sample preparation.[1][3] Deuterated internal standards are chemically identical to their native counterparts but have a higher mass, allowing them to be distinguished by a mass spectrometer. By adding a known amount of a deuterated standard to a sample at the beginning of the workflow, any loss of the target analyte during extraction and cleanup can be accurately corrected for, leading to more precise and reliable results.[1]

This document provides detailed application notes and protocols for the sample preparation and analysis of phthalates in various matrices using deuterated internal standards, primarily with gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Core Principles of Isotope Dilution for Phthalate Analysis

The fundamental principle of using deuterated internal standards lies in their ability to mimic the behavior of the target analytes throughout the entire analytical process. Since the deuterated standards have nearly identical chemical and physical properties to the native phthalates, they experience similar losses during extraction, cleanup, and derivatization steps.[1] They also exhibit similar ionization efficiencies in the mass spectrometer source. By measuring the ratio of the native analyte to its corresponding deuterated internal standard, accurate quantification can be achieved, compensating for variations in sample preparation and instrumental response.

Experimental Protocols

Protocol 1: Analysis of Phthalates in Plastic and Polymer Matrices

This protocol is based on solvent extraction and is suitable for determining phthalates in solid matrices such as PVC, polyethylene (B3416737) (PE), and polystyrene (PS).[1][4][5]

Materials and Reagents:

-

Solvents: Tetrahydrofuran (THF), n-hexane, cyclohexane (B81311) (all high purity, HPLC or GC grade).[1][4]

-

Deuterated Internal Standard Stock Solution: A solution containing deuterated analogues of the target phthalates (e.g., DBP-d4, DEHP-d4, BBP-d4) at a known concentration (e.g., 100 µg/mL) in a suitable solvent.[6][7]

-

Calibration Standards: A series of solutions containing known concentrations of the target phthalates and a constant concentration of the deuterated internal standards.

-

Glassware: Volumetric flasks, vials with PTFE-lined caps, syringes, and filters (0.45 µm PTFE).[4] All glassware should be thoroughly cleaned and rinsed with solvent to avoid phthalate contamination.[8]

Procedure:

-

Sample Preparation: Accurately weigh approximately 0.1 g of the polymer sample, cut into small pieces, into a glass vial.[1]

-

Dissolution: Add a known volume of THF (e.g., 5 mL) to dissolve the polymer.[4] The mixture can be agitated or sonicated to facilitate dissolution.

-

Internal Standard Spiking: Spike the dissolved sample with a known amount of the deuterated internal standard solution.[1]

-

Polymer Precipitation: Add n-hexane (e.g., 10 mL for every 5 mL of THF) to precipitate the polymer.[4] Allow the polymer to settle for at least 5 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE filter into a clean vial.[4]

-

Dilution and Analysis: Take an aliquot of the filtered extract and dilute with cyclohexane to the final desired volume for GC-MS analysis.[4]

GC-MS Parameters (Example):

-

GC Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 100°C for 1 min, ramp to 230°C at 10°C/min, then to 270°C at 10°C/min, and finally to 300°C at 25°C/min with an 8-minute hold.[6]

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity.[6]

Protocol 2: Analysis of Phthalates in Liquid Matrices (e.g., Beverages, Water)

This protocol utilizes liquid-liquid extraction (LLE) and is suitable for the analysis of phthalates in various liquid samples.[1][8]

Materials and Reagents:

-

Solvents: n-hexane (high purity, HPLC or GC grade).[8]

-

Deuterated Internal Standard Stock Solution: As described in Protocol 1.

-

Glassware: Separatory funnels, centrifuge tubes, vials with PTFE-lined caps.[1]

Procedure:

-

Sample Preparation: Place a known volume of the liquid sample (e.g., 15 mL) into a separatory funnel.[8]

-

Internal Standard Spiking: Add a known amount of the deuterated internal standard solution to the sample.[8]

-

Extraction: Add n-hexane (e.g., 10 mL) to the separatory funnel and shake vigorously for at least one minute.[6][8] Allow the layers to separate.

-

Repeat Extraction: Drain the aqueous layer and repeat the extraction of the aqueous phase with a fresh portion of n-hexane.

-

Combine Extracts: Combine the organic extracts.[1]

-

Concentration: Evaporate the combined extract to a small volume under a gentle stream of nitrogen.[8]

-

Reconstitution: Reconstitute the residue in a known volume of a suitable solvent (e.g., isohexane) for GC-MS analysis.[6]

Protocol 3: Analysis of Phthalate Metabolites in Biological Fluids (e.g., Urine)

This protocol is designed for the quantification of phthalate metabolites in urine using enzymatic deconjugation and solid-phase extraction (SPE) followed by LC-MS/MS analysis.[9]

Materials and Reagents:

-

Enzyme: β-glucuronidase.[9]

-

Buffer: 1 M Ammonium (B1175870) acetate (B1210297) buffer (pH 6.5).[9]

-

Deuterated Internal Standard Stock Solution: A mixture of deuterated or ¹³C-labeled internal standards corresponding to each target phthalate metabolite.[9]

-

SPE Cartridges: Appropriate SPE cartridges for cleanup and concentration.[9]

-

Solvents: Acetonitrile, methanol, and water (all LC-MS grade).

Procedure:

-

Sample Preparation: Place a known volume of urine (e.g., 1 mL) into a centrifuge tube.

-

Internal Standard Spiking: Add the deuterated internal standard mixture to the urine sample.[9]

-

Enzymatic Hydrolysis: Add ammonium acetate buffer and β-glucuronidase solution.[9] Vortex and incubate to deconjugate the phthalate metabolites.

-

SPE Cleanup: Condition the SPE cartridge according to the manufacturer's instructions. Load the hydrolyzed sample onto the cartridge. Wash the cartridge to remove interferences and then elute the analytes with an appropriate solvent.

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters (Example):

-

LC System: HPLC or UHPLC system.[9]

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: Gradient elution with a mixture of water and acetonitrile/methanol, both containing a small amount of an additive like formic acid.[9]

-

Mass Spectrometer: A triple quadrupole mass spectrometer.[9]

-

Detection Mode: Multiple Reaction Monitoring (MRM) in negative ion mode for high selectivity and sensitivity.[9][10]

Quantitative Data Summary

The use of deuterated internal standards significantly improves the accuracy and precision of phthalate analysis. The following tables summarize typical performance data from various studies.

Table 1: Recovery of Phthalates Using Deuterated Internal Standards

| Analyte | Matrix | Extraction Method | Recovery (%) | Reference |

| 16 Phthalates | Chinese Spirits | Liquid-Liquid Extraction | 94.3 - 105.3 | [11][12] |

| Phthalate Metabolites | Human Serum | Solid-Phase Extraction | 80 - 99 | [13] |

| 6 Phthalates | Coffee Brew | Liquid-Liquid Extraction | > 78 | [8] |

| 20 Phthalates | Breast Milk | QuEChERS | 83.3 - 123.3 | [14] |

| DBP and DEHP | Indoor Air | Adsorbent Extraction | 91.3 - 99.9 | [15] |

| 6 Phthalates | Polypropylene | Sonication-Assisted Extraction | 79.2 - 91.1 | [16] |

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Phthalate Analysis

| Analyte(s) | Matrix | Method | LOD | LOQ | Reference |

| 16 Phthalates | Chinese Spirits | GC-MS/MS | < 10.0 ng/g | - | [11][12] |

| Phthalate Metabolites | Human Serum | LC-MS/MS | Low ng/mL range | - | [13] |

| 6 Phthalates | Coffee Brew | GC-MS | 5 - 20 µg/L | - | [8] |

| 20 Phthalates | Breast Milk | GC-MS/MS | 0.004 - 1.3 µg/kg | - | [14] |

| Phthalate Metabolites | - | GC-MS | 0.029 - 0.049 ng | 0.087 - 0.15 ng | [3] |

| 7 Phthalates | Polymer Material | GC-MS | 3.46 - 10.10 µg/mL | - | [5] |

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. Phthalates Analysis [intertek.com]

- 3. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gcms.cz [gcms.cz]

- 5. researchgate.net [researchgate.net]

- 6. Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV) | OIV [oiv.int]

- 7. researchgate.net [researchgate.net]

- 8. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Determination of phthalate esters in Chinese spirits using isotope dilution gas chromatography with tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Detection of 20 phthalate esters in breast milk by GC-MS/MS using QuEChERS extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Method Validation for the Determination of Phthalates in Indoor Air by GC-MS with Solid-Phase Adsorption/Solvent Extraction using Octadecyl Silica Filter and Styrene–Divinylbenzene Copolymer Cartridge [jstage.jst.go.jp]

- 16. mjas.analis.com.my [mjas.analis.com.my]

Application Note: Di-n-nonyl Phthalate-3,4,5,6-d4 as a Robust Internal Standard for Phthalate Analysis in Diverse Food Matrices

Introduction

Phthalic acid esters (PAEs), or phthalates, are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[1] Due to their widespread use in food packaging materials, processing equipment, and agricultural applications, phthalates can migrate into food products, leading to human exposure.[1] Concerns over the potential endocrine-disrupting and carcinogenic properties of certain phthalates have necessitated sensitive and reliable analytical methods for their quantification in various food matrices. The complexity of food matrices and the ubiquitous presence of phthalates in laboratory environments present significant analytical challenges.[1]

Isotope dilution mass spectrometry, which employs stable isotope-labeled internal standards, is a powerful technique to overcome these challenges. Di-n-nonyl phthalate-3,4,5,6-d4 (DNNP-d4) serves as an excellent internal standard for the quantification of Di-n-nonyl phthalate (B1215562) (DNNP) and other phthalates in food samples. Its chemical and physical properties are nearly identical to its non-labeled counterpart, ensuring it behaves similarly during sample preparation and analysis, thus effectively compensating for matrix effects and procedural losses.

Principle of Isotope Dilution

A known amount of the isotopically labeled internal standard, DNNP-d4, is added to the sample at the beginning of the analytical process.[2] The internal standard and the native analyte are extracted, purified, and analyzed together. The ratio of the signal of the native analyte to that of the internal standard is used for quantification. This approach significantly improves the accuracy and precision of the results by correcting for variations in extraction efficiency, sample volume, and instrument response.[3]

Instrumentation

The primary analytical technique for phthalate analysis is gas chromatography coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS).[4][5] High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) are also viable alternatives, particularly for less volatile phthalates.[6][7]

Experimental Protocols

1. Precautions Against Contamination

Due to the prevalence of phthalates in laboratory environments, stringent measures must be taken to avoid contamination:

-

Avoid the use of plastic labware (e.g., containers, pipette tips) whenever possible. If unavoidable, ensure they are phthalate-free.[5]

-

All glassware should be thoroughly cleaned, solvent-rinsed (e.g., with acetone (B3395972) and isohexane), and baked at a high temperature (e.g., 400°C for at least 2 hours) before use.[5]

-

Use high-purity solvents and reagents specifically tested for phthalates.[5]

-

Prepare procedural blanks alongside samples to monitor for background contamination.[4]

2. Sample Preparation and Extraction

The choice of extraction method depends on the food matrix.

A. Liquid Samples (e.g., Beverages, Milk)

-

Protocol: Liquid-Liquid Extraction (LLE)

-

Procedure:

-

Allow the sample to reach room temperature.

-

To a 10 mL sample in a glass centrifuge tube, add a known amount of DNNP-d4 internal standard solution.

-

Add 10 mL of n-hexane or another suitable organic solvent.

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the upper organic layer to a clean glass tube.

-

Repeat the extraction twice more with fresh solvent.

-

Combine the organic extracts and concentrate under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of solvent for GC-MS or LC-MS/MS analysis.[8]

-

B. Solid Non-Fatty Samples (e.g., Cereals, Grains)

-

Protocol: Ultrasonic-Assisted Extraction

-

Procedure:

-

Homogenize the sample to a fine powder.

-

Weigh 1 g of the homogenized sample into a glass centrifuge tube.

-

Spike with the DNNP-d4 internal standard solution.

-

Add 10 mL of methanol (B129727) or acetonitrile.

-

Sonicate for 20 minutes.[9]

-

Centrifuge at 3500 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Repeat the extraction and combine the supernatants.

-

The combined extract may require a cleanup step.

-

C. Fatty Food Samples (e.g., Oils, Meats, Dairy Products)

-

Protocol: Selective Extraction and Cleanup

-

Procedure:

-

Homogenize the sample.

-

Weigh 1 g of the homogenized sample into a glass tube.

-

Add the DNNP-d4 internal standard.

-

Perform a selective extraction with acetonitrile, in which fats are poorly soluble.[4]

-

Alternatively, extract the total lipids and phthalates using a solvent mixture like dichloromethane/hexane.

-

Cleanup: The extract from fatty foods requires cleanup to remove co-extracted lipids.

-

Gel Permeation Chromatography (GPC): An effective technique for separating large lipid molecules from smaller phthalate molecules.

-

Solid-Phase Extraction (SPE): Cartridges such as Florisil® can be used to retain interferences while allowing phthalates to be eluted.[4]

-

-

3. Instrumental Analysis: GC-MS/MS

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[4]

-

Injection: Splitless injection mode.[4]

-

Injector Temperature: Programmed, e.g., start at 150°C, then ramp to 280°C.[5]

-

Oven Temperature Program: Start at 100°C (hold 1 min), ramp at 10°C/min to 230°C, then ramp at 10°C/min to 270°C, and finally ramp at 25°C/min to 300°C (hold 8 min).[5]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]

-

-

Mass Spectrometer (MS) Conditions:

Data Presentation

The following table summarizes typical performance data for phthalate analysis in food matrices using isotope dilution GC-MS. The values are representative and may vary depending on the specific matrix and instrumentation.

| Analyte | Matrix | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |

| DMP | Liquid Samples | 85-110 | 3.3 | 10 | [2] |

| DEP | Liquid Samples | 85-110 | 3.3 | 10 | [2] |

| DBP | Liquid Samples | 85-110 | 3.3 | 10 | [2] |

| BBP | Liquid Samples | 85-110 | 3.3 | 10 | [2] |

| DEHP | Liquid Samples | 85-110 | 3.3 | 10 | [2] |

| DNOP | Liquid Samples | 85-110 | 3.3 | 10 | [2] |

| DMP | Solid Samples | 72.9-124.9 | 0.33 | 1 | [2] |

| DEP | Solid Samples | 72.9-124.9 | 0.33 | 1 | [2] |

| DBP | Solid Samples | 72.9-124.9 | 0.33 | 1 | [2] |

| BBP | Solid Samples | 72.9-124.9 | 0.33 | 1 | [2] |

| DEHP | Solid Samples | 72.9-124.9 | 0.33 | 1 | [2] |

| DNOP | Solid Samples | 72.9-124.9 | 0.33 | 1 | [2] |

| Various | Beverages | 76-104 | 1.0-19 ng/mL | 2.1-48 ng/mL | [6] |

DMP: Dimethyl phthalate, DEP: Diethyl phthalate, DBP: Dibutyl phthalate, BBP: Benzyl butyl phthalate, DEHP: Di(2-ethylhexyl) phthalate, DNOP: Di-n-octyl phthalate. LOD: Limit of Detection, LOQ: Limit of Quantification.

Visualization of Experimental Workflow

Caption: Workflow for Phthalate Analysis in Food using DNNP-d4 Internal Standard.

References

- 1. mdpi.com [mdpi.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 5. oiv.int [oiv.int]

- 6. researchgate.net [researchgate.net]

- 7. fda.gov.tw [fda.gov.tw]

- 8. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

Application Note: Quantification of High Molecular Weight Phthalates Using Di-n-nonyl Phthalate-3,4,5,6-d4 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

High molecular weight (HMW) phthalates, such as Di-isononyl phthalate (B1215562) (DiNP) and Di-isodecyl phthalate (DiDP), are widely used as plasticizers in a variety of consumer and industrial products. Due to their potential as endocrine-disrupting chemicals, regulatory bodies worldwide have mandated monitoring their presence in various matrices, including environmental samples, food products, and medical devices.[1] The analysis of HMW phthalates presents significant challenges due to their complex isomeric patterns and the ubiquitous presence of background phthalate contamination.[2][3][4] Many phthalates fragment to a common ion (m/z 149) in mass spectrometry, making individual quantification of co-eluting isomers difficult.[1][3][5]

To overcome these challenges, the use of an isotopically labeled internal standard is crucial for accurate and precise quantification. Di-n-nonyl phthalate-3,4,5,6-d4 (d4-DNP) is an ideal internal standard for this application. It shares nearly identical chemical and physical properties with its non-labeled analog, ensuring it behaves similarly during sample extraction, cleanup, and chromatographic analysis. This allows for effective correction of matrix effects and procedural losses, leading to highly reliable and reproducible results.[6][7]

Experimental Protocols

This section details the complete workflow for the quantification of HMW phthalates using d4-DNP, from sample preparation to data analysis.

Materials and Reagents

-

Standards: Certified reference materials of target HMW phthalates (e.g., DiNP, DiDP, DnOP) and this compound (d4-DNP).[8][9]

-

Solvents: High-purity, GC-MS grade solvents such as n-hexane, dichloromethane, acetone, and ethyl acetate (B1210297). Solvents should be pre-screened to ensure they are free from phthalate contamination.[2]

-

Glassware: All glassware (volumetric flasks, centrifuge tubes, vials) must be meticulously cleaned and rinsed with phthalate-free solvents to avoid background contamination. The use of plastic materials should be strictly avoided.[5][10]

-

Reagents: Anhydrous sodium sulfate (B86663) (baked at 400°C before use).

-

Equipment: Gas Chromatograph-Mass Spectrometer (GC-MS), analytical balance, vortex mixer, centrifuge, nitrogen evaporator.

Standard Solution Preparation

-

Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of each HMW phthalate standard and d4-DNP in 10 mL of ethyl acetate in separate volumetric flasks.

-

Intermediate Stock Solution (50 µg/mL): Prepare a mixed stock solution of the target HMW phthalates by appropriate dilution of the primary stocks.

-

Internal Standard (IS) Spiking Solution (10 µg/mL): Dilute the d4-DNP primary stock solution with ethyl acetate to a final concentration of 10 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0, 20.0 µg/mL) by diluting the intermediate stock solution.[10] Spike each calibration standard with the d4-DNP IS solution to achieve a constant concentration (e.g., 1 µg/mL) in every vial.

Experimental Workflow Diagram

Caption: Figure 1. General Experimental Workflow.

Sample Preparation Protocol (Liquid-Liquid Extraction)

This protocol is a general guideline for aqueous samples. The procedure should be optimized based on the specific sample matrix.

-

Measure 100 mL of the liquid sample into a glass separatory funnel.

-

Spike the sample with 100 µL of the 10 µg/mL d4-DNP internal standard solution.

-

Add 30 mL of n-hexane (or dichloromethane) to the funnel and shake vigorously for 2 minutes.[6][11] Allow the layers to separate.

-

Drain the organic layer into a flask.

-

Repeat the extraction twice more with fresh portions of solvent and combine the organic extracts.

-

Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

-

Concentrate the extract to approximately 0.5 mL using a gentle stream of nitrogen at room temperature.[6]

-

Adjust the final volume to 1.0 mL with ethyl acetate and transfer to a GC vial for analysis.

GC-MS Instrumental Analysis

Accurate quantification is achieved by operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, which provides enhanced sensitivity and selectivity.[12]

Table 1: Typical GC-MS Operating Conditions

| Parameter | Setting |

|---|---|

| GC System | |

| Injection Mode | Splitless (1 µL injection volume)[10] |

| Injection Port Temp | 280°C |

| Carrier Gas | Helium, constant flow at 1.0 mL/min[10] |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column[10][13] |

| Oven Program | Initial 100°C (hold 1 min), ramp to 280°C at 10°C/min, then to 310°C at 5°C/min (hold 5 min)[10] |

| MS System | |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| MS Source Temp | 230°C |

| MS Quad Temp | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Data Presentation and Quantification

Ion Selection for SIM Mode

While m/z 149 is a common fragment for many phthalates, HMW isomers often require more specific quantification ions to ensure selectivity.[14] For d4-DNP, the corresponding fragment ions will show a mass shift of +4 amu.

Table 2: Example Ions for SIM Analysis

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

|---|---|---|---|

| Di-n-nonyl Phthalate (DNP) | 149 | 279 | 419 [M+H]+ |

| d4-DNP (Internal Std.) | 153 | 283 | 423 [M+H]+ |

| Di-isononyl Phthalate (DiNP) | 149 | 279 | 419 [M+H]+ |

| Di-isodecyl Phthalate (DiDP) | 149 | 293 | 447 [M+H]+ |

Note: Specific ions should be confirmed by analyzing individual standards. For complex isomers like DiNP and DiDP, using the molecular ion or a higher mass fragment is recommended for differentiation.[1]

Calibration and Quantification

A calibration curve is generated by plotting the peak area ratio (Analyte Area / IS Area) against the concentration ratio (Analyte Concentration / IS Concentration). The linearity of the curve should be verified (r² > 0.99). The concentration of the target HMW phthalate in the sample is then calculated using the following equation:

Concentration (µg/L) = (Area_analyte / Area_IS) * (1 / Slope) * (C_IS / V_sample) * V_final

Where:

-

Area_analyte / Area_IS : Peak area ratio from the chromatogram.

-

Slope : Slope from the linear regression of the calibration curve.

-

C_IS : Concentration of the internal standard added to the sample (µg).

-

V_sample : Volume of the original sample (L).

-

V_final : Final volume of the reconstituted extract (mL).

Method Performance Data

The performance of the method should be validated by assessing linearity, recovery, precision, and detection limits.

Table 3: Example Method Performance Characteristics

| Parameter | Result |

|---|---|

| Linearity (r²) | > 0.996[10] |

| Limit of Detection (LOD) | 0.5 - 1.0 ng/L[10] |

| Limit of Quantitation (LOQ) | 1.5 - 3.0 ng/L[10] |

| Recovery (%) | 91.5 - 118.1%[10] |

| Precision (RSD %) | < 15%[6] |

Conclusion

The use of this compound as an internal standard provides a robust, accurate, and reliable method for the quantification of high molecular weight phthalates in complex matrices. This approach effectively compensates for sample loss during preparation and corrects for matrix-induced signal suppression or enhancement in the GC-MS system. By following the detailed protocols outlined in this note, researchers can achieve high-quality data that meets stringent regulatory requirements.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 3. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]

- 4. brieflands.com [brieflands.com]

- 5. gcms.cz [gcms.cz]

- 6. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. 邻苯二甲酸二壬酯-3,4,5,6-d4 98 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 10. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV) | OIV [oiv.int]

- 12. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. gcms.cz [gcms.cz]

Application Note: Determination of Phthalates in Plastics by GC-MS with a Deuterated Internal Standard

Abstract

Phthalate (B1215562) esters are widely used as plasticizers to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[1][2] However, they are not chemically bound to the polymer matrix and can migrate into the environment, food, and beverages, posing potential health risks.[3][4][5] Regulatory bodies worldwide have restricted the use of certain phthalates in consumer products, especially those intended for children.[6] This application note details a robust and accurate method for the quantification of various phthalates in plastic materials using ultrasonic extraction (UE) followed by gas chromatography-mass spectrometry (GC-MS).[3][7] The method employs Di-n-nonyl phthalate-3,4,5,6-d4 as an internal standard (IS) for reliable quantification through isotope dilution, which corrects for variations in sample preparation and instrument response.

Principle

The method is based on the principle of isotope dilution mass spectrometry. A known quantity of a deuterated internal standard (this compound), which is chemically identical to the analyte of interest but has a different mass, is added to the sample before extraction. During GC-MS analysis, the native phthalate and the deuterated standard co-elute but are distinguished by their mass-to-charge ratios (m/z) in the mass spectrometer. The concentration of the native phthalate is calculated by comparing its peak area to that of the internal standard. This approach significantly improves accuracy and precision by compensating for any analyte loss during sample preparation and extraction.

Experimental Workflow

The overall experimental procedure is outlined in the diagram below.

Figure 1: General workflow for the determination of phthalates in plastic samples.

Materials, Reagents, and Instrumentation

Materials and Reagents